molecular formula C20H13O4P B1197102 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 35193-63-6

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1197102
CAS RN: 35193-63-6
M. Wt: 348.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and related compounds typically involves multi-step chemical processes. For instance, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a closely related compound, is synthesized from 2,2'-dihydroxy-1,1'-binaphthyl in two steps and then resolved into optically pure enantiomers. This process underscores the compound's importance in enabling asymmetric hydrogenations, particularly in the presence of Rh(I) catalysts, as illustrated by the work of Miyashita et al. (1984) (Miyashita, Takaya, Souchi, & Noyori, 1984).

Molecular Structure Analysis

The molecular structure of this compound features distinct hydrophobic and hydrophilic regions, contributing to its versatile chemical behavior. Its structural analysis often involves molecular dynamics (MD) simulations, as demonstrated by Morris et al. (2014), who investigated the binding of its enantiomers to chiral molecular micelles, revealing insights into chiral recognition mechanisms (Morris et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including electron-transfer reactions. For example, Nakamura and Majima (1997) discovered that it forms 1,1'-binaphthyl through photoinduced electron-transfer reactions, highlighting its reactivity and potential in synthetic applications (Nakamura & Majima, 1997).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. The presence of both hydrophobic and hydrophilic regions within its structure allows for unique interactions and the formation of inverse bilayer structures, as detailed in the research on BNPPA− salts by an unnamed group of authors (2006) (Authors, 2006).

Scientific Research Applications

  • Enantiomeric Separation : This compound has been used in high-performance liquid chromatography (HPLC) for the optical resolution of enantiomers, demonstrating significant separation factors. It has been particularly effective in micellar bile-salt mobile phases (Hu, Takeuchi, & Haraguchi, 1992).

  • Molecular Dynamics Simulations : The binding of its enantiomers to molecular micelles, such as poly-(sodium undecyl-(L,L)-leucine-valine) in capillary electrophoresis separations, has been studied using molecular dynamics simulations. This research provides insights into the interaction of enantiomers with chiral selectors (Morris et al., 2014).

  • Chiral Recognition Using Fluorescence Anisotropy : The compound’s photophysical properties and its chiral recognition by cyclodextrins have been studied, highlighting the use of fluorescence anisotropy in studying enantioselective interactions (Xu & McCarroll, 2007).

  • NMR Spectroscopy : It has been used in NMR spectroscopy as a chiral solvating agent, demonstrating its ability to discriminate between enantiomers of amines and acids (Pal, Chaudhari, & Suryaprakash, 2014).

  • Chiral Separation by Capillary Electrophoresis : Studies have investigated its use in capillary electrophoresis with monosaccharides as chiral selectors, offering insights into the structural requirements for successful chiral separation (Nakamura, Sano, & Sumii, 1998).

  • Cyclodextrin-Modified Capillary Electrophoretic Separations : Research has focused on how cyclodextrins can be used in capillary electrophoresis to separate enantiomers, demonstrating the importance of the type and concentration of cyclodextrin employed for maximum resolution (Copper, Davis, & Sepaniak, 1995).

Safety and Hazards

1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate plays a significant role in biochemical reactions, particularly in asymmetric synthesis. It interacts with various enzymes, proteins, and other biomolecules to mediate and catalyze reactions. For instance, it forms complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds . Additionally, it is used in chiral Bronsted acid-catalyzed enantioselective Mannich reactions . The nature of these interactions often involves the formation of stable complexes that facilitate the desired chemical transformations.

Cellular Effects

The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a chiral ligand in hydrocarboxylation reactions can impact the synthesis of essential biomolecules within cells . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone by forming stable complexes with the substrate . These interactions often result in changes in gene expression and enzyme activity, leading to the desired biochemical outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being protected from light and stored under nitrogen . Its activity may decrease over time, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by facilitating specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition or disruption of metabolic pathways, leading to cellular dysfunction . Therefore, determining the optimal dosage is crucial for achieving the desired outcomes while minimizing potential risks.

Metabolic Pathways

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It plays a role in the hydrocarboxylation reactions, forming complexes with rhodium to mediate these processes . These interactions can influence the overall metabolic state of cells, affecting the synthesis and degradation of key biomolecules.

Transport and Distribution

The transport and distribution of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions ensure that the compound reaches the desired cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with the appropriate biomolecules and participate in the relevant biochemical reactions, ensuring its efficacy in various cellular processes.

properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
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Record name 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 6
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